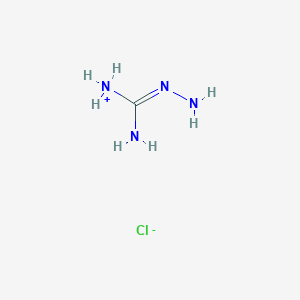

Carbazamidine monohydrochloride

Description

Historical Trajectory of Aminoguanidine (B1677879) Hydrochloride Investigations

The scientific journey of aminoguanidine began over a century ago, with its initial synthesis and characterization paving the way for future discoveries. nih.gov Early investigations identified it as a potent inhibitor of the enzyme diamine oxidase, which is involved in the metabolism of histamine (B1213489) and other biogenic amines. researchgate.netgoogle.com This initial finding sparked interest in its physiological effects.

A significant turning point in the research trajectory of aminoguanidine hydrochloride came with the recognition of its ability to inhibit the formation of Advanced Glycation End-products (AGEs). researchgate.netresearchgate.net This discovery, primarily in the 1980s, propelled the compound into the forefront of research on diabetic complications, as AGEs are heavily implicated in the pathogenesis of conditions like diabetic nephropathy, retinopathy, and neuropathy. nih.govoup.comnih.gov The pharmaceutical company Alteon, later Synvista Therapeutics Inc., was a key player in the development of aminoguanidine (as pimagedine) for treating diabetic kidney disease. taylorandfrancis.com

Beyond its anti-glycation properties, researchers later uncovered its role as an inhibitor of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS). scbt.combiocrick.com This broadened the scope of its investigation to include inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders where nitric oxide plays a complex role. nih.govnih.govnih.gov

The timeline below highlights key milestones in the investigation of aminoguanidine hydrochloride:

| Era | Key Research Focus | Significance |

| Early 20th Century | Synthesis and initial characterization. | Foundation for future studies. |

| Mid-20th Century | Identification as a diamine oxidase inhibitor. google.com | First recognized biological activity, leading to studies on histamine metabolism. |

| 1980s | Discovery as an inhibitor of Advanced Glycation End-products (AGEs) formation. researchgate.netresearchgate.net | Revolutionized research into diabetic complications and positioned aminoguanidine as a potential therapeutic agent. |

| 1990s | Investigation as a Nitric Oxide Synthase (NOS) inhibitor. scbt.combiocrick.com | Expanded its potential applications to inflammatory and cardiovascular diseases. |

| Late 20th - Early 21st Century | Extensive preclinical and clinical trials for diabetic nephropathy. nih.govnih.gov | Provided valuable insights into the role of AGEs in disease, despite mixed clinical outcomes. |

| 21st Century | Exploration in diverse fields including neuroprotection, cancer, and materials science. nih.govchemimpex.comrsc.org | Demonstrates the compound's ongoing relevance and multifaceted nature. |

Fundamental Rationale for Aminoguanidine Hydrochloride Preclinical Research

The preclinical investigation of aminoguanidine hydrochloride is primarily rooted in its ability to modulate two crucial biological pathways: the formation of Advanced Glycation End-products (AGEs) and the activity of Nitric Oxide Synthase (NOS).

Inhibition of Advanced Glycation End-products (AGEs) Formation:

AGEs are a heterogeneous group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. researchgate.net This process, known as the Maillard reaction, is accelerated in conditions of hyperglycemia, such as in diabetes mellitus. The accumulation of AGEs contributes to the pathophysiology of diabetic complications and aging by altering the structure and function of tissues. oup.comnih.gov

Aminoguanidine hydrochloride acts as a potent inhibitor of AGE formation primarily by trapping reactive dicarbonyl compounds like methylglyoxal (B44143), glyoxal (B1671930), and 3-deoxyglucosone, which are key intermediates in the glycation process. researchgate.net By reacting with these precursors, aminoguanidine prevents their subsequent reaction with proteins and the formation of cross-linked, pathogenic AGEs. nih.gov This mechanism forms the basis for its investigation in preventing or slowing the progression of diabetic nephropathy, retinopathy, and neuropathy. nih.govoup.comnih.gov

Inhibition of Nitric Oxide Synthase (NOS):

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological processes, including vasodilation, neurotransmission, and immune responses. However, excessive production of NO, particularly by the inducible isoform of nitric oxide synthase (iNOS), can be detrimental, contributing to inflammation and tissue damage. nih.govscbt.com

Aminoguanidine hydrochloride has been identified as a selective inhibitor of iNOS, with less potent effects on the endothelial (eNOS) and neuronal (nNOS) isoforms. scbt.combiocrick.com This selectivity is a key aspect of its appeal in research, as it allows for the targeted inhibition of pathological NO production while potentially preserving the beneficial functions of constitutive NOS isoforms. The inhibition of iNOS by aminoguanidine has been explored in various preclinical models of inflammation, septic shock, and neurodegenerative diseases where iNOS-mediated NO production is implicated. nih.govnih.gov

The table below summarizes the primary mechanisms of action that form the rationale for preclinical research on aminoguanidine hydrochloride:

| Mechanism of Action | Biological Target | Therapeutic Rationale | Key Research Areas |

| Inhibition of AGE Formation | Reactive dicarbonyl compounds (e.g., methylglyoxal, glyoxal) researchgate.net | Prevention of protein cross-linking and cellular dysfunction caused by AGEs. | Diabetic complications (nephropathy, retinopathy, neuropathy), Aging-related diseases. nih.govoup.comnih.gov |

| Inhibition of Nitric Oxide Synthase (NOS) | Primarily inducible Nitric Oxide Synthase (iNOS) scbt.combiocrick.com | Reduction of excessive nitric oxide production associated with inflammation and cellular damage. | Inflammatory diseases, Cardiovascular diseases, Neuroprotection, Sepsis. nih.govnih.govnih.govnih.gov |

Contemporary Academic Significance of Aminoguanidine Hydrochloride Studies

Despite some setbacks in clinical trials for diabetic nephropathy, aminoguanidine hydrochloride continues to be a valuable tool in academic research, demonstrating its enduring significance across multiple scientific disciplines. nih.gov Its well-defined mechanisms of action make it a useful probe for investigating complex biological processes.

Current research continues to explore the potential of aminoguanidine hydrochloride and its derivatives in various contexts:

Neuroprotection: Studies are investigating its efficacy in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in stroke and spinal cord injury. nih.govchemimpex.comspandidos-publications.com The rationale stems from its ability to inhibit both AGE formation and iNOS activity, both of which are implicated in neuronal damage.

Cardiovascular Health: Research is ongoing to understand its effects on cardiovascular remodeling, hypertension, and atherosclerosis, largely due to its anti-glycation and anti-inflammatory properties. nih.govnih.gov

Cancer Research: Emerging studies are exploring the potential of aminoguanidine derivatives as anticancer agents, with some research suggesting effects on tumor growth and metastasis. nih.govchemimpex.com

Antimicrobial Studies: Researchers are investigating its efficacy against certain pathogens, highlighting its potential as a lead compound for developing new antimicrobial agents. chemimpex.com

Plant Biology: Aminoguanidine is used as a tool to study abiotic stress responses in plants, where it modulates polyamine-related mechanisms and nitric oxide production. nih.gov

Materials Science: In a departure from its biomedical applications, aminoguanidine hydrochloride has even been used as an additive to improve the stability and performance of perovskite solar cells. chemimpex.com

The continued and varied use of aminoguanidine hydrochloride in academic research underscores its value as a versatile chemical probe for dissecting molecular pathways and exploring novel therapeutic strategies for a wide range of diseases.

Structure

3D Structure of Parent

Properties

IUPAC Name |

amino(diaminomethylidene)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDZFAGVPPMTIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[NH+]N)(N)N.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-17-4 (Parent) | |

| Record name | Pimagedine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

110.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16139-18-7, 1937-19-5 | |

| Record name | Aminoguanidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16139-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoguanidinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimagedine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboximidamide, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbazamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Aminoguanidine Hydrochloride Actions

Nitric Oxide Synthase (NOS) Isoform Specific Modulation

Beyond its role in glycation chemistry, aminoguanidine (B1677879) is also known to be an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide. oup.com Importantly, this inhibition is not uniform across all NOS isoforms. Aminoguanidine demonstrates a marked selectivity, acting as an irreversible inhibitor of the inducible NOS (iNOS) isoform while being significantly less potent against the constitutive isoforms, namely neuronal NOS (nNOS) and endothelial NOS (eNOS). The IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity, is 5.4 µM for iNOS, whereas it is substantially higher for rat nNOS, at 160 µM. This selective inhibition of iNOS, which is typically upregulated during inflammatory conditions, is a distinct pharmacological action of aminoguanidine.

Table 2: Aminoguanidine IC50 Values for NOS Isoforms

| NOS Isoform | IC50 Value | Note |

|---|---|---|

| Inducible NOS (iNOS) | 5.4 µM | Irreversible inhibitor |

| Neuronal NOS (nNOS) | 160 µM | Data from rat nNOS |

| Endothelial NOS (eNOS) | - | Selective against eNOS |

Inducible Nitric Oxide Synthase (iNOS) Selective Inhibition

Aminoguanidine hydrochloride is recognized as a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS). nih.govcambridge.org iNOS is typically not present in cells but its expression is induced by inflammatory stimuli such as endotoxins and cytokines. nih.govplos.org Once expressed, iNOS produces large and sustained amounts of nitric oxide (NO), a free radical that plays a role in various physiological and pathological processes, including inflammation and immune responses. plos.orgnih.gov

The inhibitory action of aminoguanidine on iNOS is multifaceted. It acts as a competitive inhibitor at the substrate level, competing with L-arginine, the natural substrate for NOS enzymes. cambridge.orgplos.org Additionally, there is evidence to suggest that aminoguanidine can also inhibit iNOS at the level of gene expression, affecting its transcription and translation. plos.org Studies have demonstrated that aminoguanidine effectively reduces the production of NO in response to inflammatory stimuli. For instance, in isolated rat main pulmonary arteries treated with endotoxin (B1171834) to induce iNOS, aminoguanidine caused a dose-dependent increase in phenylephrine-induced tension, an effect that was reversed by L-arginine, confirming its action on the L-arginine/nitric oxide pathway. nih.gov This selective inhibition of iNOS is a key aspect of its pharmacological profile, as excessive NO production by iNOS is implicated in various inflammatory conditions. cambridge.orgnih.gov

Differential Effects on Endothelial (eNOS) and Neuronal (nNOS) Activities

While aminoguanidine is a potent inhibitor of iNOS, it exhibits a degree of selectivity over the other two major NOS isoforms: endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). tocris.comrndsystems.combio-techne.com These two isoforms are considered constitutive, meaning they are typically present in cells and produce smaller, transient amounts of NO for physiological functions like blood pressure regulation (eNOS) and neurotransmission (nNOS). plos.orgnih.govscirp.org

The selectivity of aminoguanidine for iNOS over eNOS and nNOS is a crucial characteristic. While it can inhibit all three isoforms, it does so with different potencies. tocris.comnih.gov Research indicates that aminoguanidine is significantly less potent in inhibiting eNOS and nNOS compared to iNOS. ahajournals.org For example, one study reported that aminoguanidine has a Ki value for iNOS that is 32 to 52 times lower than for the constitutive isoforms. ahajournals.org This differential effect is important because non-selective inhibition of all NOS isoforms could interfere with essential physiological processes. However, it is important to note that under certain conditions, particularly at higher concentrations, aminoguanidine can also inhibit eNOS and nNOS. nih.govresearchgate.net For instance, in homogenates of rat intestinal tissue, aminoguanidine was found to inhibit both constitutive and inducible NO synthase activity with only a two-fold selectivity for the inducible isoform. biocrick.com

Table 1: Comparative Inhibitory Activity of Aminoguanidine on NOS Isoforms

| NOS Isoform | Type | Primary Function | Aminoguanidine Inhibition | Selectivity |

| iNOS | Inducible | Immune response, inflammation | Potent inhibitor | High |

| eNOS | Constitutive | Vasodilation, blood pressure regulation | Weaker inhibitor | Moderate |

| nNOS | Constitutive | Neurotransmission | Weaker inhibitor | Moderate |

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition

Beyond its effects on nitric oxide synthases, aminoguanidine is also a potent and irreversible inhibitor of semicarbazide-sensitive amine oxidase (SSAO). nih.govresearchgate.netresearchgate.net SSAO, also known as primary amine oxidase, is an enzyme found in various tissues, including vascular smooth muscle cells and endothelial cells. diva-portal.org

Prevention of Aldehyde Generation (Formaldehyde, Methylglyoxal)

SSAO catalyzes the oxidative deamination of primary amines, leading to the production of the corresponding aldehyde, hydrogen peroxide, and ammonia. diva-portal.orgiupac.org Among the substrates for SSAO are endogenous amines like methylamine (B109427) and aminoacetone. nih.govresearchgate.net The deamination of methylamine by SSAO produces formaldehyde (B43269), while the deamination of aminoacetone results in the formation of methylglyoxal (B44143). nih.govresearchgate.netiupac.org Both formaldehyde and methylglyoxal are highly reactive and cytotoxic aldehydes that can contribute to cellular damage and the formation of advanced glycation end products (AGEs). nih.goviupac.orgnih.gov

Aminoguanidine's inhibition of SSAO activity effectively prevents the generation of these harmful aldehydes. nih.govnih.gov By blocking the enzymatic action of SSAO, aminoguanidine reduces the production of formaldehyde and methylglyoxal from their respective amine precursors. nih.govresearchgate.net This inhibitory action is considered a significant part of its mechanism, as elevated SSAO activity and the subsequent increase in cytotoxic aldehydes have been implicated in various pathological conditions. nih.govresearchgate.net Furthermore, the hydrazide moiety of aminoguanidine can directly interact with and scavenge endogenous carbonyl compounds like formaldehyde and methylglyoxal, providing an additional mechanism for mitigating their harmful effects. nih.govnih.gov

Irreversible Enzyme Inhibition Kinetics

The inhibition of SSAO by aminoguanidine is characterized as irreversible. nih.govresearchgate.net This means that aminoguanidine forms a stable, covalent bond with the enzyme, leading to a long-lasting inactivation of its catalytic activity. The mechanism is believed to involve the formation of a hydrazone adduct between the hydrazide group of aminoguanidine and the carbonyl cofactor of SSAO, such as 6-hydroxydopa. This irreversible binding distinguishes it from reversible inhibitors, which dissociate from the enzyme. The irreversible nature of this inhibition implies that the restoration of SSAO activity would require the synthesis of new enzyme molecules.

Other Identified Enzymatic and Molecular Interventions

Aminoguanidine's biochemical interactions extend to other enzymatic pathways, notably impacting polyamine metabolism.

Polyamine Oxidase (PAO) Inhibition and Polyamine Metabolism

Aminoguanidine has been shown to inhibit polyamine oxidase (PAO), an enzyme involved in the catabolism of polyamines. ahajournals.orgmdpi.com Polyamines, such as spermine (B22157) and spermidine, are essential polycationic molecules involved in numerous cellular processes. nih.gov PAO is a flavin-dependent enzyme that oxidizes higher polyamines. nih.gov

Table 2: Summary of Aminoguanidine's Enzymatic Inhibition

| Enzyme | Substrate(s) | Product(s) of Inhibition | Type of Inhibition |

| Inducible Nitric Oxide Synthase (iNOS) | L-arginine | Reduced nitric oxide production | Competitive, affects gene expression |

| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Methylamine, Aminoacetone | Reduced formaldehyde, methylglyoxal | Irreversible |

| Polyamine Oxidase (PAO) | Polyamines (e.g., spermine, spermidine) | Altered polyamine levels, reduced aldehyde byproducts | Inhibitory |

Aldose Reductase Activity Modulation

Aminoguanidine hydrochloride has been investigated for its potential to modulate the activity of aldose reductase (AR), a key enzyme in the polyol pathway of glucose metabolism. This pathway becomes particularly active during hyperglycemic conditions, where AR catalyzes the conversion of glucose to sorbitol. The subsequent accumulation of sorbitol is implicated in the pathogenesis of diabetic complications. The interaction between aminoguanidine and aldose reductase has been a subject of varied research findings.

Several studies have proposed that aminoguanidine inhibits various enzymes, including aldose reductase. oup.comoup.com This inhibitory action is considered a potential mechanism for its beneficial effects in ameliorating complications associated with experimental diabetes, such as cataract formation. oup.com The theoretical basis for this interaction has been explored through computational methods like docking studies, which model the binding of aminoguanidine to the active site of the aldose reductase enzyme. researchgate.net Pimagedine (the salt form of aminoguanidine) has been reported to inhibit aldose reductase as one of its mechanisms of action. drugbank.com

However, other research presents conflicting evidence. A notable study investigating the effect of aminoguanidine on aldose reductase activity in galactose-fed rats found no significant inhibition. nih.gov In this study, in vitro experiments using bovine lens AR showed no effect at concentrations up to 1.0 mmol/L. nih.gov Furthermore, in vivo administration of aminoguanidine did not affect the tissue levels of galactitol (a product of galactose metabolism by aldose reductase), in contrast to known AR inhibitors like tolrestat, which were used as positive controls. nih.gov This suggests that, at least under the specific conditions of that study, aminoguanidine was not a direct or potent inhibitor of aldose reductase. nih.gov

Table 1: Summary of Research Findings on Aminoguanidine and Aldose Reductase Activity

| Study Focus | Model System | Key Finding | Reference |

|---|---|---|---|

| General Enzyme Inhibition | Review of multiple studies | Aminoguanidine is noted to inhibit several enzymes, including aldose reductase. | oup.comoup.com |

| In Vitro and In Vivo Inhibition Assay | Bovine lens AR (in vitro); Galactose-fed rats (in vivo) | At concentrations up to 1.0 mmol/L, aminoguanidine did not inhibit AR in vitro. In vivo, it did not affect tissue galactitol levels, unlike known AR inhibitors. | nih.gov |

| Mechanism of Action | Drug Database Entry | Pimagedine (aminoguanidine) is reported to have actions that include the inhibition of aldose reductase. | drugbank.com |

| Computational Analysis | Docking study | Molecular docking was used to model the interaction between aminoguanidine and the aldose reductase enzyme. | researchgate.net |

Xanthine (B1682287) Oxidase Inhibitory Potentials

Aminoguanidine hydrochloride has demonstrated inhibitory effects on xanthine oxidase (XO), a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. This enzymatic process is a significant source of reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide. nih.gov

In complex biological settings, such as inflammation, the interplay between different enzymes is critical. Research on lipopolysaccharide (LPS)-treated skin demonstrated that the formation of radical adducts was suppressed by both the inducible nitric oxide synthase (iNOS) inhibitor aminoguanidine and the xanthine oxidase inhibitor allopurinol. pnas.org This suggests that both enzymes are required for the full cascade of free radical production in this model, and aminoguanidine's ability to inhibit both iNOS and, to some extent, xanthine oxidase may contribute to its observed effects. pnas.org

However, the inhibitory effect of aminoguanidine on xanthine oxidase is not universally observed in all experimental contexts. In a study on adipocytes from high-fat-fed mice, aminoguanidine (at 10 μM) had no effect on ROS levels, similar to the specific xanthine oxidase inhibitor allopurinol, suggesting that in this particular cell type and condition, xanthine oxidase was not the primary source of the observed oxidative stress. physiology.org

Table 2: Research Findings on Aminoguanidine and Xanthine Oxidase Inhibition

| Study Focus | Model System | Aminoguanidine Concentration | Key Finding | Reference |

|---|---|---|---|---|

| Antioxidant Properties | Electron Paramagnetic Resonance | ≥ 5 mM | Expressed a direct inhibitory effect on xanthine oxidase activity. | nih.gov |

| Renal Ischemia and Reperfusion | Review of in vitro data | High doses (≥ 5 mM) | High doses of aminoguanidine have an inhibitory effect on xanthine oxidase activity. | nih.gov |

| Free Radical Production in Skin | LPS-treated mice | 0.1 mg (injected) | Aminoguanidine suppressed LPS-induced radical adduct formation, as did the XO inhibitor allopurinol. | pnas.org |

| Oxidative Stress in Adipocytes | Adipocytes from high-fat-fed mice | 10 μM | Aminoguanidine had no effect on ROS levels. | physiology.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-diaminoguanidine |

| 3-deoxyglucosone |

| Allopurinol |

| Aminoguanidine hydrochloride |

| Carnosine |

| Galactitol |

| Glucose |

| Glyoxal (B1671930) |

| Methylguanidine |

| Methylglyoxal |

| Pimagedine |

| Pyridoxal |

| Sorbitol |

| Tolrestat |

| WAY-121,509 |

Cellular and Subcellular Responses to Aminoguanidine Hydrochloride

Mitigation of Oxidative Stress Pathways

Aminoguanidine (B1677879) hydrochloride demonstrates potent antioxidant properties by directly neutralizing reactive molecules and interfering with the propagation of oxidative damage. medchemexpress.commdpi.com This protective effect is achieved through several interconnected mechanisms.

Aminoguanidine hydrochloride functions as a direct scavenger of free radicals. mdpi.com Research has shown its capacity to quench hydroxyl radicals, one of the most potent and damaging reactive oxygen species. nih.gov In experimental models, aminoguanidine reduced hydrogen peroxide (H2O2)-induced benzoate (B1203000) hydroxylation in a dose-dependent manner, providing evidence of its hydroxyl radical scavenging activity. nih.gov The radical scavenging properties of aminoguanidine are considered a key contributor to its protective effects in various pathological conditions associated with high oxidative stress. mdpi.comresearchgate.net Studies have also demonstrated that preincubation with aminoguanidine significantly decreases oxidant-induced intracellular ROS production in retinal Müller cells. nih.gov

A significant consequence of oxidative stress is lipid peroxidation, a process that damages cell membranes and generates reactive aldehydes. Aminoguanidine hydrochloride has been shown to effectively attenuate this process. In studies involving streptozotocin-induced diabetic rats, treatment with aminoguanidine resulted in a significant reduction in plasma lipid hydroperoxides and red blood cell membrane malondialdehyde (MDA), a key marker of lipid peroxidation. nih.gov Similarly, in diabetic rabbits, aminoguanidine treatment completely prevented the twofold increase in vitreous lipid peroxide levels. nih.gov Further research has confirmed its ability to protect against lipid peroxidation induced by various hepatotoxins. medchemexpress.com

Table 1: Effect of Aminoguanidine on Lipid Peroxidation Markers in Diabetic Rats

| Group | Plasma Lipid Hydroperoxide (μmol/L) | Red Blood Cell (RBC) Membrane TBARS (nmol/mL) |

| Control | 5.62 ± 0.44 | 1.81 ± 0.19 |

| Diabetic (Untreated) | 7.53 ± 2.03 | 2.67 ± 0.46 |

| Diabetic (Aminoguanidine-Treated) | 6.23 ± 0.59 | 1.93 ± 0.12 |

| Data sourced from a study on streptozotocin-induced diabetic rats. nih.gov TBARS (Thiobarbituric Acid Reactive Substances) are indicators of lipid peroxidation. |

The impact of aminoguanidine on glutathione (B108866) (GSH) homeostasis, a critical component of the cell's antioxidant defense system, appears to be context-dependent. Some studies have reported that aminoguanidine's antioxidant effects occur without altering intracellular glutathione content. nih.gov However, other research indicates a more active role in modulating glutathione-related enzymes. For instance, in a model of brain injury, aminoguanidine increased the activity of glutathione S-transferase (GST), an enzyme crucial for detoxification, while decreasing levels of glutathione peroxidase (GPx). mdpi.comnih.gov In other experimental settings, aminoguanidine was found to restore depleted GSH levels. medchemexpress.com This suggests that aminoguanidine may influence glutathione metabolism differently depending on the cell type and the nature of the oxidative challenge.

Modulation of Inflammatory Signaling Cascades

Aminoguanidine hydrochloride exerts significant anti-inflammatory effects by intervening in the production of inflammatory mediators and the signaling pathways that regulate their expression. nih.gov

Aminoguanidine is a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme whose expression is driven by pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov In cultured rat hepatocytes stimulated with a mixture of cytokines (including TNF-α and IL-1β) and lipopolysaccharide (LPS), aminoguanidine markedly blocked the production of nitric oxide (NO) in a dose-dependent manner. nih.gov Further studies in rat articular chondrocytes demonstrated that aminoguanidine dose-dependently inhibits the protein and gene expression of both iNOS and cyclooxygenase-2 (COX-2) induced by IL-1β, another key inflammatory mediator. researchgate.net

Table 2: Inhibition of Cytokine-Induced Nitrite (B80452) Production by Aminoguanidine

| Aminoguanidine Concentration (mmol/L) | Nitrite Production (% of Stimulated Control) |

| 0 (Control) | 100% |

| 0.01 | ~75% |

| 0.1 | ~46% |

| 1.0 | ~40% |

| Data reflects the effect of aminoguanidine on nitrite (a stable metabolite of NO) production in cultured rat hepatocytes stimulated with a cytokine/LPS mixture. nih.gov |

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and the expression of genes for iNOS and COX-2. researchgate.netnih.gov Aminoguanidine has been found to directly interfere with this critical signaling cascade. Research shows that its anti-inflammatory effects are mediated by blocking the NF-κB signaling pathway. researchgate.net In IL-1β-stimulated chondrocytes, aminoguanidine was observed to decrease the phosphorylation of key signaling proteins IKKβ, IκBα, and the p65 subunit of NF-κB. researchgate.net This inhibition of phosphorylation prevents the degradation of IκBα and, consequently, blocks the translocation of the NF-κB p65 subunit into the nucleus. researchgate.net Other studies have confirmed that aminoguanidine can inhibit NF-κB nuclear translocation, thereby alleviating neuroinflammation in diabetic models. nih.gov

Downregulation of Receptor for Advanced Glycation End Products (RAGE) Expression

Aminoguanidine hydrochloride has been shown to exert a significant influence on the expression of the Receptor for Advanced Glycation End Products (RAGE). Research indicates that in the kidneys of diabetic rats, the gene expression of RAGE is abnormally regulated, and treatment with aminoguanidine can ameliorate this effect. This suggests that the accumulation of advanced glycation end products (AGEs) plays a crucial role in increasing RAGE gene expression in vivo, and by reducing AGE levels, aminoguanidine therapy helps to normalize RAGE expression.

Impact on Cellular Proliferation and Apoptosis

Influences on Cellular Growth and DNA Synthesis

Aminoguanidine hydrochloride demonstrates notable effects on cellular proliferation and the synthesis of DNA, with outcomes often dependent on the cell type and context. In certain cancer cell lines, such as BRL-3A (from normal rat liver) and HeLa-S3 (from human cervical cancer), aminoguanidine inhibits cell growth in a concentration-dependent manner without causing cell death. The 50% growth-inhibitory concentrations (IC50) were identified as 4.6 mg/ml for BRL-3A and 2.2 mg/ml for HeLa-S3 cells. Mechanistic studies revealed that this inhibition of cell proliferation is achieved by prolonging the M-phase of the cell cycle. Following a 24-hour culture with aminoguanidine, an increased proportion of cells were observed in the G2/M-phase, with a corresponding decrease in the G1-phase.

Conversely, in AR42J cells, a different effect was noted where aminoguanidine at a concentration of 100 μM induced ERK activation and promoted cell proliferation. However, in the context of chemotherapy-induced damage, aminoguanidine (at concentrations of 100, 200, 500, and 1000 μM over 24 hours) was found to reduce DNA damage in A549 cells induced by Doxorubicin (B1662922). Furthermore, derivatives of N-hydroxy-N'-aminoguanidine have been shown to be potent inhibitors of ribonucleotide reductase activity and DNA synthesis in L1210 mouse leukemia cells within a low micromolar concentration range after just a two-hour exposure.

| Cell Line | Concentration | Observed Effect |

|---|---|---|

| BRL-3A (Rat Liver) | 4.6 mg/ml (IC50) | Inhibition of cell growth |

| HeLa-S3 (Human Cervical Cancer) | 2.2 mg/ml (IC50) | Inhibition of cell growth |

| AR42J | 100 µM | Promotion of cell proliferation |

| A549 | 100-1000 µM | Reduction of Doxorubicin-induced DNA damage |

| L1210 (Mouse Leukemia) | Low micromolar | Inhibition of DNA synthesis |

Apoptotic Pathway Modulation (e.g., Bcl-2 Family Proteins, Caspase Activation)

The influence of aminoguanidine hydrochloride on apoptosis is multifaceted, demonstrating both pro-apoptotic and anti-apoptotic capabilities depending on the cellular environment. In the context of cancer, aminoguanidine has been shown to induce apoptosis. In human hepatocellular carcinoma HepG2 cells, treatment with aminoguanidine resulted in dose-dependent apoptosis. This effect was linked to a dose-dependent increase in the Bax/Bcl-2 gene expression ratio, suggesting that the cytotoxicity of aminoguanidine on these cancer cells is mediated through the induction of the mitochondrial-dependent apoptotic pathway. The Bcl-2 family of proteins are critical regulators of this pathway, with Bax being a pro-apoptotic member and Bcl-2 being an anti-apoptotic member. An increased Bax/Bcl-2 ratio shifts the cellular balance towards apoptosis. This process typically involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner proteins of apoptosis.

In contrast, under conditions of diabetic pathology, aminoguanidine exhibits protective, anti-apoptotic effects. In the retinas of diabetic rats, aminoguanidine treatment inhibited the early stages of capillary cell apoptosis, a process that predicts the later development of retinopathy. Similarly, it strongly inhibited the loss of retinal ganglion cells through apoptosis in Zucker diabetic fatty rats. Aminoguanidine also displays a dose-dependent inhibitory effect on apoptosis induced by the chemotherapeutic agent Doxorubicin. This dual functionality highlights the compound's ability to modulate apoptotic signaling pathways in a context-dependent manner, promoting cell death in cancerous cells while protecting specific cell types from stress-induced apoptosis.

Alterations in Gene Expression Profiles

Plasminogen Activator Inhibitor-1 (PAI-1) Gene Expression

| Condition | Aminoguanidine Dose | Effect on PAI-1 Expression |

|---|---|---|

| Diabetic Rats | 50 mg/kg | Decreased |

| 100 mg/kg | Decreased | |

| 200 mg/kg | Decreased | |

| Healthy Rats | 50 mg/kg | No significant effect |

| 100 mg/kg | No significant effect | |

| 200 mg/kg | Decreased |

Endothelial Cell Activation Markers

Aminoguanidine hydrochloride alters the expression of several endothelial cell activation markers, which are crucial in processes like inflammation and immune response. In a murine model of renal ischemia-reperfusion injury, the administration of aminoguanidine significantly reduced the mRNA expression of VE-cadherin and PECAM-1 (Platelet/Endothelial Cell Adhesion Molecule 1 or CD31). These molecules are key components of endothelial cell junctions and their upregulation is associated with endothelial activation and dysfunction.

However, the effect of aminoguanidine on endothelial markers can be complex. An in vitro study on nonactivated human umbilical vein endothelial cells (HUVEC) found that aminoguanidine at a concentration of 0.01 mol/l caused a significant upregulation of Intercellular Adhesion Molecule 1 (ICAM-1) by 48 +/- 17.4%. In contrast, the expression of Vascular Cell Adhesion Molecule 1 (VCAM-1) and E-selectin remained unaffected by aminoguanidine treatment under the same conditions. This suggests that while aminoguanidine may mitigate certain aspects of endothelial activation, it could potentially enhance others, such as the expression of ICAM-1, which plays a role in leukocyte adhesion.

Antioxidant Enzyme Transcription (e.g., Catalase, Superoxide (B77818) Dismutase, Glutathione Peroxidase)

Aminoguanidine hydrochloride's role as an antioxidant is multifaceted, involving not only direct scavenging of reactive species but also interaction with the enzymatic antioxidant defense system. However, its influence on the transcriptional regulation of key antioxidant enzymes—catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx)—is complex and appears highly dependent on the specific pathological model and tissue type under investigation. Research has yielded varied results regarding the activity and levels of these enzymes following aminoguanidine administration, with direct evidence on gene transcription being less defined.

Catalase (CAT)

The interaction between aminoguanidine and catalase is notably complex. Some research indicates a direct inhibitory effect on the enzyme's function. A 1993 study demonstrated that aminoguanidine irreversibly inhibits catalase, with an efficacy comparable to the well-known inhibitor aminotriazole nih.gov. Another study in a model of experimental diabetes found that while diabetes induction led to a decrease in catalase activity, subsequent treatment with aminoguanidine resulted in a further decrease in the enzyme's activity after 12 weeks nih.gov.

Conversely, in other models of oxidative stress, aminoguanidine has been associated with a restoration of catalase activity. For instance, in a model of gentamicine-induced nephrotoxicity, administration of aminoguanidine was shown to increase CAT activity nih.gov. Similarly, in rats with cyclophosphamide-induced kidney damage, pretreatment with aminoguanidine helped recover lost catalase activity nih.gov. These findings suggest that aminoguanidine does not act as a universal upregulator of catalase; instead, its effect may be secondary to its other antioxidant actions or vary depending on the specific cellular environment and the nature of the oxidative insult. The available literature primarily focuses on enzymatic activity, with less direct evidence on the transcriptional regulation of the CAT gene by aminoguanidine.

Effect of Aminoguanidine on Catalase Activity in Different Experimental Models

| Experimental Model | Observed Effect on Catalase Activity | Reference |

| In Vitro Study | Irreversible Inhibition | nih.gov |

| Streptozotocin-Induced Diabetes (Rats) | Decrease | nih.gov |

| Gentamicine-Induced Oxidative Stress (Rats) | Increase | nih.gov |

| Cyclophosphamide-Induced Nephrotoxicity (Rats) | Recovery of Activity | nih.gov |

Superoxide Dismutase (SOD)

The effect of aminoguanidine on superoxide dismutase, a crucial enzyme that catalyzes the dismutation of the superoxide radical, also shows variability across studies. In erythrocytes of diabetic rats, aminoguanidine treatment led to a decrease in SOD activity over a 12-week period nih.gov. Furthermore, in a model of intestinal ischemia-reperfusion injury, aminoguanidine administration was associated with decreased levels of SOD nih.gov.

In contrast, research on gentamicine-induced oxidative stress demonstrated that co-administration of aminoguanidine resulted in increased SOD activity, highlighting a potential protective modulation nih.gov. This discrepancy indicates that the influence of aminoguanidine on SOD is not straightforward and may be an adaptive response tailored to the specific oxidative challenge rather than a direct and universal transcriptional activation.

Effect of Aminoguanidine on Superoxide Dismutase Activity/Levels in Different Experimental Models

| Experimental Model | Observed Effect on SOD Activity/Levels | Reference |

| Streptozotocin-Induced Diabetes (Rats) | Decrease | nih.gov |

| Intestinal Ischemia-Reperfusion Injury | Decrease | nih.gov |

| Gentamicine-Induced Oxidative Stress (Rats) | Increase | nih.gov |

Glutathione Peroxidase (GPx)

Glutathione peroxidase is essential for reducing hydrogen peroxide and lipid hydroperoxides. The response of GPx to aminoguanidine treatment is also context-dependent. In diabetic rats, long-term administration of aminoguanidine augmented the activity of GPx nih.gov. Likewise, in the context of gentamicine-induced toxicity, aminoguanidine increased GPx activity nih.gov.

However, in other injury models, the opposite effect has been observed. Studies on brain injury induced by doxorubicin and on intestinal ischemia-reperfusion injury reported that aminoguanidine treatment decreased the levels of GPx nih.gov. These divergent outcomes underscore the complexity of aminoguanidine's interaction with the antioxidant defense system. The effect on GPx may be an indirect consequence of aminoguanidine's primary mechanism of action, such as scavenging reactive carbonyl species, which in turn alters the substrate load and redox signaling that governs the expression and activity of these enzymes. The precise mechanisms governing these differential responses, particularly at the level of gene transcription via pathways like the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) system, remain an area for further investigation.

Effect of Aminoguanidine on Glutathione Peroxidase Activity/Levels in Different Experimental Models

| Experimental Model | Observed Effect on GPx Activity/Levels | Reference |

| Streptozotocin-Induced Diabetes (Rats) | Increase/Augmentation | nih.gov |

| Gentamicine-Induced Oxidative Stress (Rats) | Increase | nih.gov |

| Doxorubicin-Induced Brain Injury | Decrease | nih.gov |

| Intestinal Ischemia-Reperfusion Injury | Decrease | nih.gov |

| Cyclophosphamide-Induced Nephrotoxicity (Rats) | Recovery of Activity | nih.gov |

Experimental Research Models Employing Aminoguanidine Hydrochloride

In Vitro Mechanistic Investigations

In vitro models have been crucial in dissecting the specific molecular and cellular effects of aminoguanidine (B1677879) hydrochloride. These controlled environments allow for detailed mechanistic studies on its interaction with biological molecules and its influence on cellular pathways.

Cultured cell lines provide a valuable platform for observing the direct effects of aminoguanidine hydrochloride on specific cell types implicated in various pathologies.

Retinal Capillary Endothelial Cells and Pericytes: Studies using cultured bovine retinal capillary endothelial cells and pericytes have explored the protective effects of aminoguanidine hydrochloride against cytotoxic modified low-density lipoprotein (LDL). When LDL is modified by glycation, oxidation, or glycoxidation, it reduces the survival of these retinal cells. Research showed that the presence of very low concentrations of aminoguanidine hydrochloride during the modification of LDL significantly mitigated this cytotoxic effect nih.gov. However, when aminoguanidine was added to the culture media with previously modified LDL, it conferred no additional protection nih.gov. This suggests its primary role in this context is preventing the formation of toxic LDL modifications rather than protecting cells from their effects nih.gov.

Pancreatic Carcinoma Cells: The effect of aminoguanidine hydrochloride has been evaluated in the AR42J rat pancreatic tumor cell line. In this model, aminoguanidine induced a 3- to 5-fold activation of phospho-ERK-1/2, a proliferative signal in the MAPK pathway researcher.life. This activation was associated with enhanced cell function, as evidenced by increased cholecystokinin (B1591339) (CCK)-stimulated amylase release, and proliferation researcher.life. These findings suggest that in this specific cancer cell line, aminoguanidine acts as a pro-oxidant, promoting proliferative signals researcher.life.

Macrophages: In inflammatory conditions, high concentrations of nitric oxide (NO) are released by macrophages, which can contribute to tissue damage nih.gov. Studies on cultured rat hepatocytes, which share some functions with macrophages, demonstrated that aminoguanidine hydrochloride is a potent inhibitor of inducible nitric oxide synthase (iNOS). It markedly blocked NO production under inflammatory stimuli in a dose-dependent manner nih.gov. Further research has indicated that aminoguanidine can enhance the growth and proliferation of fibroblasts, another cell type involved in inflammatory and healing processes nih.gov.

Table 1: Effects of Aminoguanidine Hydrochloride on Cultured Mammalian Cell Lines

| Cell Line | Model System | Key Findings | Reference |

|---|---|---|---|

| Bovine Retinal Capillary Endothelial Cells & Pericytes | Exposure to modified LDL | Mitigated the cytotoxic effects of LDL when present during LDL modification. | nih.gov |

| AR42J (Rat Pancreatic Carcinoma) | Direct cell culture | Induced activation of the proliferative ERK-1/2 pathway and enhanced cell function. | researcher.life |

| Rat Hepatocytes (as a model for macrophage function) | Inflammatory cytokine stimulation | Potently inhibited inducible nitric oxide synthase (iNOS) and blocked nitric oxide (NO) production. | nih.gov |

Cell-free assays are instrumental in confirming the direct chemical interactions of aminoguanidine hydrochloride. These systems isolate specific biochemical reactions from the complexity of a cellular environment.

Protein Glycation Assays: Aminoguanidine hydrochloride is widely recognized as an inhibitor of the formation of advanced glycation end products (AGEs). In cell-free systems, it has been shown to prevent the formation of fluorescent AGEs and glucose-derived protein cross-links researchgate.net. Studies using normal and diabetic plasma incubated with glucose demonstrated that aminoguanidine inhibits glycation, with the effect being measurable through fluorescence and ELISA researchgate.net. It is considered a classic anti-glycation agent that blocks the reactive carbonyl group of the Amadori product, thereby preventing the subsequent reactions that lead to AGE formation researchgate.netnih.gov.

Carbonyl Trapping Assays: The primary mechanism by which aminoguanidine inhibits AGE formation is through the trapping of reactive carbonyl species (RCS), such as glyoxal (B1671930) and methylglyoxal (B44143) nih.govresearchgate.net. The nucleophilic hydrazine (B178648) moiety of aminoguanidine reacts with these dicarbonyl compounds to form stable, non-toxic 1,2,4-triazine (B1199460) adducts researchgate.net. It can also react with carbonyl or α-hydroxycarbonyl sugars to form a hydrazone researchgate.netresearchgate.net. This scavenging action prevents the carbonyl compounds from reacting with proteins to form AGEs. Aminoguanidine has also been shown to scavenge formaldehyde (B43269) both in vitro and in vivo nih.gov.

Table 2: Mechanistic Actions of Aminoguanidine Hydrochloride in Cell-Free Assays

| Assay Type | Mechanism of Action | Outcome | Reference |

|---|---|---|---|

| Protein Glycation Assay | Blocks the reactive carbonyl group of the Amadori product. | Prevents the formation of fluorescent advanced glycation end products (AGEs) and protein cross-linking. | researchgate.netnih.gov |

| Carbonyl Trapping Assay | The hydrazine moiety reacts with reactive carbonyl species (e.g., methylglyoxal, glyoxal). | Forms stable triazine adducts, scavenging the carbonyl compounds and preventing them from forming AGEs. | researchgate.netresearchgate.net |

In Vivo Animal Models of Pathophysiological Conditions

Animal models are essential for understanding the effects of aminoguanidine hydrochloride in a complex physiological system, particularly for diseases where glycation plays a significant pathogenic role.

Aminoguanidine hydrochloride has been evaluated in rodent models of diabetic nephropathy, typically induced by streptozotocin (B1681764).

Functional and Structural Changes: In diabetic rat models, treatment with aminoguanidine has been shown to retard the development of albuminuria, a key indicator of kidney damage nih.gov. It was also observed to reduce mesangial expansion nih.gov. Studies have shown that aminoguanidine treatment can partially reverse phenotypes such as increased urine flow and glomerular filtration rate (GFR) seen in diabetic rats nih.gov. The renoprotective effects appear to be related to the duration of the treatment nih.gov. However, the treatment did not appear to affect the increased glomerular basement membrane thickness associated with diabetes nih.gov. The mechanism is linked to its ability to inhibit the time-dependent accumulation of AGEs in the kidney nih.govnih.gov.

Table 3: Research Findings in Experimental Diabetic Nephropathy Models

| Animal Model | Parameter Measured | Effect of Aminoguanidine Hydrochloride | Reference |

|---|---|---|---|

| Streptozotocin-induced diabetic rats | Albuminuria | Retarded the increase in albuminuria. | nih.gov |

| Streptozotocin-induced diabetic rats | Mesangial Expansion | Reduced mesangial expansion. | nih.gov |

| Streptozotocin-induced diabetic rats | Glomerular AGE Accumulation | Attenuated the increase in glomerular fluorescence (an indicator of AGEs). | nih.gov |

| Streptozotocin-induced diabetic rats | Glomerular Filtration Rate (GFR) | Did not affect the increased GFR in one study. | nih.gov |

| Streptozotocin-induced diabetic rats | Glomerular Basement Membrane Thickness | No significant effect observed. | nih.gov |

The efficacy of aminoguanidine hydrochloride in mitigating the pathological features of diabetic retinopathy has been extensively studied in animal models.

Vascular and Cellular Pathology: In long-term studies of diabetic rats (up to 75 weeks), aminoguanidine treatment significantly reduced the development of characteristic lesions of diabetic retinopathy nih.govpnas.org. Untreated diabetic animals showed a dramatic increase in acellular capillaries and the formation of capillary microaneurysms, whereas aminoguanidine-treated animals had significantly fewer acellular capillaries and no microaneurysms nih.govpnas.org. The treatment also prevented abnormal endothelial cell proliferation and diminished the loss of pericytes nih.govpnas.org. Furthermore, aminoguanidine was found to inhibit the diabetes-induced increase in retinal capillary cell apoptosis (programmed cell death) for both pericytes and endothelial cells arvojournals.orgarvojournals.org. This inhibition of early apoptosis predicted the later prevention of histologic lesions arvojournals.orgarvojournals.org.

Functional Vascular Changes: Diabetic rats exhibit a loss of functional hyperemia, which is the dilation of retinal arterioles in response to light stimulation. This response was diminished by 61% in diabetic animals frontiersin.orgnih.gov. Both acute and chronic treatment with aminoguanidine hydrochloride restored this flicker-induced arteriole dilation to near-normal levels frontiersin.orgnih.gov. This effect is attributed, in part, to its role as an inhibitor of inducible nitric oxide synthase (iNOS), suggesting a mechanism beyond just AGE inhibition frontiersin.orgnih.gov.

Table 4: Research Findings in Experimental Diabetic Retinopathy Models

| Animal Model | Parameter Measured | Effect of Aminoguanidine Hydrochloride | Reference |

|---|---|---|---|

| Streptozotocin-induced diabetic rats (75 weeks) | Acellular Capillaries | Reduced the 18.6-fold increase in untreated diabetics to a 3.6-fold increase. | nih.govpnas.org |

| Streptozotocin-induced diabetic rats (75 weeks) | Microaneurysms | Completely prevented formation (vs. presence in untreated diabetics). | nih.govpnas.org |

| Streptozotocin-induced diabetic rats (26 weeks) | Pericyte Loss | Significantly diminished pericyte dropout. | nih.govpnas.org |

| Alloxan-induced diabetic rats (6-8 months) | Capillary Cell Apoptosis | Prevented the diabetes-induced increase in TUNEL-positive pericyte and endothelial cell nuclei. | arvojournals.orgarvojournals.org |

| Streptozotocin-induced diabetic rats | Functional Hyperemia (Arteriole Dilation) | Restored flicker-induced arteriole dilations from a 61% reduction back to near-control levels. | frontiersin.orgnih.gov |

Models of Metabolic and Glycation-Related Disorders

Experimental Diabetic Neuropathy Models

Aminoguanidine hydrochloride has been frequently investigated in animal models of diabetic neuropathy, particularly those induced by streptozotocin in rats. Research in this area focuses on functional, structural, and biochemical changes in peripheral nerves.

In streptozotocin-induced diabetic rats, a significant decrease in sciatic motor nerve conduction velocity (MNCV) is a common finding. nih.gov Treatment with aminoguanidine has been shown to dose-dependently ameliorate this slowing of MNCV. nih.gov Studies indicate that aminoguanidine treatment can prevent the expected decrease in both motor and sensory nerve conduction velocities. nih.gov This beneficial effect on nerve function appears to be linked to the inhibition of advanced glycation end-products (AGEs) formation. nih.govdiabetesjournals.org The levels of AGEs in tissues like the renal cortex were found to be inversely correlated with MNCV, and aminoguanidine treatment reduced the accumulation of these products. nih.gov

Further investigations into the mechanism show that while diabetes induces a significant elevation of polyol pathway metabolites like sorbitol and fructose (B13574) in the sciatic nerve, aminoguanidine treatment does not significantly affect these levels. nih.gov This suggests its primary action in these models is not through the aldose reductase pathway but rather via the prevention of AGE formation. nih.gov Morphometric analysis of peripheral nerves in these models has shown that aminoguanidine can have a partial positive effect on myelinated fiber size and axonal atrophy. diabetesjournals.org Additionally, aminoguanidine has been observed to correct structural abnormalities of endoneurial microvessels, such as the expansion of vascular and luminal areas, suggesting a beneficial role in improving endoneurial microcirculation. nih.gov

| Animal Model | Key Parameter Investigated | Observed Effect of Aminoguanidine Hydrochloride | Reference |

|---|---|---|---|

| Streptozotocin-induced diabetic rats | Motor Nerve Conduction Velocity (MNCV) | Ameliorated the slowing of MNCV in a dose-dependent manner. nih.gov | nih.gov |

| Streptozotocin-induced diabetic rats | Sensory Nerve Conduction Velocity | Prevented deficits in sensory saphenous conduction velocity. nih.gov | nih.gov |

| Streptozotocin-induced diabetic rats | Advanced Glycation End-products (AGEs) | Inhibited the accumulation of fluorescent AGEs in diabetic nerves. diabetesjournals.org | diabetesjournals.org |

| Streptozotocin-induced diabetic db/db mice | Motor Nerve Conduction Velocity (MNCV) | Prevented the decrease of MNCV by reducing AGEs. bvsalud.org | bvsalud.org |

| Streptozotocin-induced diabetic rats | Endoneurial Microvessels | Partially corrected the expansion of vascular and luminal areas. nih.gov | nih.gov |

Experimental Diabetic Cardiovascular Complication Models

In the context of diabetic cardiovascular complications, aminoguanidine has been studied in models of diabetic cardiomyopathy and vascular dysfunction. These studies highlight its potential to mitigate structural and functional cardiac and vascular abnormalities associated with diabetes.

A key feature of diabetic cardiomyopathy is decreased cardiac compliance, leading to a "stiff myocardium." In streptozotocin-induced diabetic rat models, aminoguanidine was found to prevent this decrease in left ventricular compliance. ahajournals.orgahajournals.org This effect was associated with the prevention of enhanced myocardial collagen fluorescence, an indicator of AGEs accumulation, without altering the myocardial collagen volume fraction. ahajournals.org This suggests that aminoguanidine helps maintain myocardial compliance by inhibiting the formation of collagen cross-links by AGEs, rather than by affecting fibrosis. ahajournals.orgahajournals.org

Aminoguanidine has also been shown to prevent the impairment of cardiac pumping mechanics in type 2 diabetes models (streptozotocin and nicotinamide-induced). nih.gov It was observed to avert the reduction in myocardial contractility (maximal systolic elastance) and the increase in left ventricular internal resistance. nih.gov In models of type 2 diabetes, aminoguanidine also demonstrated an antifibrotic role, reducing fibrosis deposition and α-smooth muscle actin induction in the heart. nih.gov

Regarding vascular complications, studies have shown that aminoguanidine largely prevents the increased blood flow and vascular leakage of proteins seen in diabetic rats. nih.govresearchgate.net It normalizes the increased vascular albumin permeation in tissues like the aorta and sciatic nerve. diabetesjournals.org These protective effects on vascular function are linked to its ability to inhibit nitric oxide production. nih.govdiabetesjournals.org Histological studies of the aorta in diabetic rats revealed that aminoguanidine treatment prevented the disorganization of elastic fibers and the overexpression of α-smooth muscle actin, thereby protecting the aortic structure. anatoljcardiol.com

| Animal Model | Key Parameter Investigated | Observed Effect of Aminoguanidine Hydrochloride | Reference |

|---|---|---|---|

| Streptozotocin-induced diabetic rats | Myocardial Compliance (Stiffness) | Prevented the decrease in left ventricular end-diastolic compliance and the increase in myocardial stiffness. ahajournals.orgahajournals.org | ahajournals.orgahajournals.org |

| Streptozotocin and nicotinamide-induced type 2 diabetic rats | Cardiac Pumping Mechanics | Prevented the reduction in myocardial contractility and the augmentation in LV internal resistance. nih.gov | nih.gov |

| Type 2 diabetic rats | Cardiac Fibrosis | Reduced fibrosis deposition and α-smooth muscle actin induction. nih.gov | nih.gov |

| Streptozotocin-induced diabetic rats | Vascular Permeability | Largely prevented increased vascular leakage of proteins and normalized albumin permeation. nih.govdiabetesjournals.org | nih.govdiabetesjournals.org |

| Streptozotocin-induced diabetic rats | Aortic Structure | Prevented disorganization of elastic fibers and overexpression of α-smooth muscle actin in the aorta. anatoljcardiol.com | anatoljcardiol.com |

Models of Neurological and Neurodegenerative Pathologies

Aminoguanidine hydrochloride's effects have been explored in various models of acute and chronic neurological damage, including cerebral ischemia, and models mimicking aspects of Alzheimer's disease.

Cerebral Ischemia and Reperfusion Injury Models

In rodent models of focal stroke, aminoguanidine has demonstrated significant neuroprotective effects. ahajournals.org Studies involving middle cerebral artery occlusion (MCAO) in rats show that aminoguanidine administration leads to a dose-dependent reduction in total infarct volume. nih.gov A significant reduction in infarct volume was observed even when the compound was administered up to two hours after the onset of ischemia. ahajournals.orgnih.gov This cerebroprotection appears to be independent of systemic physiological variables like temperature or blood pressure. nih.gov

The neuroprotective effect extends to both cortical and striatal brain regions, with early administration at the beginning of ischemia significantly reducing infarct volumes in both areas. phypha.ir Beyond simply reducing the volume of damaged tissue, aminoguanidine has also been shown to improve neurological dysfunction following the ischemic event. nih.gov The molecular basis for this cerebroprotective effect is thought to involve the inhibition of brain polyamine oxidase activity. ahajournals.org

| Animal Model | Key Parameter Investigated | Observed Effect of Aminoguanidine Hydrochloride | Reference |

|---|---|---|---|

| Rat model of focal cerebral infarction (MCAO) | Infarct Volume | Provided dose-dependent and time-dependent reduction in cortical infarct volume. ahajournals.orgnih.govnih.gov | ahajournals.orgnih.govnih.gov |

| Rat model of transient focal cerebral ischemia | Neurological Dysfunction | Significantly improved neurological recovery. nih.gov | nih.gov |

| Rat model of transient focal cerebral ischemia | Cortical and Striatal Infarct Volumes | Reduced infarct volumes in both the cortex and striatum. phypha.ir | phypha.ir |

Amyloid-Beta Induced Neurodegeneration Models

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptide. nih.gov In rat models where neurodegeneration is induced by injecting the Aβ peptide fragment (Aβ25-35) into the temporal cortex, aminoguanidine has shown protective effects. nih.govresearchgate.net

Systemic administration of aminoguanidine was found to significantly improve spatial memory deficits caused by the Aβ injection. nih.gov This functional improvement was correlated with a reduction in neurodegeneration in the temporal cortex and hippocampus. nih.govresearchgate.net At the cellular level, aminoguanidine treatment inhibited the activation of glia (reactive gliosis) and decreased the levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net It also reduced nitrite (B80452) levels, suggesting an inhibition of nitrosative stress. nih.gov These findings suggest that aminoguanidine counteracts the neurodegenerative events induced by Aβ toxicity by modulating inflammatory reactions and nitrosative stress. researchgate.net In other models using scopolamine (B1681570) to induce dementia, aminoguanidine administration improved memory and increased the density of pyramidal cells while decreasing the number of apoptotic cells in the hippocampal CA1 region. brieflands.com

| Animal Model | Key Parameter Investigated | Observed Effect of Aminoguanidine Hydrochloride | Reference |

|---|---|---|---|

| Rat model with Aβ(25-35) injection into temporal cortex | Spatial Memory | Ameliorated memory impairment. nih.gov | nih.gov |

| Rat model with Aβ(25-35) injection into temporal cortex | Inflammatory Response | Decreased reactive gliosis and levels of IL-1β and TNF-α. nih.govresearchgate.net | nih.govresearchgate.net |

| Rat model with Aβ(25-35) injection into temporal cortex | Nitrosative Stress | Reduced nitrite levels in the temporal cortex and hippocampus. nih.gov | nih.gov |

| Scopolamine-induced dementia rat model | Hippocampal Cell Apoptosis | Declined the number of apoptotic cells in the CA1 area of the hippocampus. brieflands.com | brieflands.com |

Methylglyoxal-Induced Neurobehavioral Alteration Models

Methylglyoxal (MG) is a reactive dicarbonyl compound and a primary precursor of AGEs, which are implicated in neurological disorders. researchgate.netbrieflands.com In rat models, oral administration of methylglyoxal has been shown to cause memory impairment, increase anxiety-like behaviors, and elevate markers of oxidative stress, such as protein carbonylation in brain tissues. researchgate.netbrieflands.com

Studies evaluating aminoguanidine in these models have found that it offers neuroprotective effects. brieflands.com Treatment with aminoguanidine was effective in alleviating the anxiety induced by methylglyoxal exposure. brieflands.com Furthermore, it was shown to reduce the carbonyl content and protein carbonylation in brain tissues, indicating a reduction in oxidative stress. researchgate.netbrieflands.com Histopathological analysis revealed that while methylglyoxal caused neuronal damage and necrosis in the hippocampus, aminoguanidine treatment improved neuronal survival in these areas. researchgate.net

| Animal Model | Key Parameter Investigated | Observed Effect of Aminoguanidine Hydrochloride | Reference |

|---|---|---|---|

| Rat model with oral methylglyoxal exposure | Anxiety-like Behavior | Reduced anxiety induced by methylglyoxal. brieflands.com | brieflands.com |

| Rat model with oral methylglyoxal exposure | Oxidative Stress (Protein Carbonylation) | Reduced carbonyl content in brain tissues. researchgate.netbrieflands.com | researchgate.netbrieflands.com |

| Rat model with oral methylglyoxal exposure | Hippocampal Neuronal Survival | Improved neuronal survival in the CA1 and dentate gyrus regions. researchgate.net | researchgate.net |

Models of Inflammatory and Tissue Injury States

Aminoguanidine hydrochloride has been evaluated in a range of experimental models characterized by inflammation and tissue injury, including colitis, lung injury, and renal ischemia-reperfusion injury. Its effects in these models are primarily attributed to its anti-inflammatory and antioxidant properties.

In a rat model of trinitrobenzene sulphonic acid-induced colitis, oral treatment with aminoguanidine significantly ameliorated macroscopic and microscopic mucosal damage and reduced ulcer area. nih.gov This improvement was associated with a decrease in myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and a reduction in serum nitrogen oxide. nih.gov The findings suggest that aminoguanidine ameliorates colitis through both its anti-inflammatory effect and by accelerating the proliferation of colonic mucosal cells. nih.gov

In models of lipopolysaccharide (LPS)-induced systemic and lung inflammation in rats, aminoguanidine treatment reduced oxidant markers, inflammatory cytokines, and lung pathological changes. nih.gov It demonstrated a protective role against LPS-induced lung injury caused by inflammation and oxidative stress. nih.gov Similarly, in rat articular chondrocytes stimulated with interleukin-1β (a model for osteoarthritis-related inflammation), aminoguanidine inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by blocking the NF-κB signaling pathway. ingentaconnect.comresearchgate.net

In a mouse model of renal ischemia and reperfusion injury, aminoguanidine conferred a renoprotective effect. mdpi.comnih.gov It prevented lipid peroxidation, increased glutathione (B108866) levels, and inhibited iNOS. mdpi.com This antioxidant activity was associated with the inhibition of inflammation, endothelial activation, and markers of acute kidney injury, ultimately leading to improved kidney function. mdpi.comnih.gov

Acute Lung Injury Models

Aminoguanidine hydrochloride has been investigated in various preclinical models of acute lung injury (ALI), demonstrating effects on inflammatory and oxidative stress pathways. In a rat model of systemic and pulmonary inflammation induced by lipopolysaccharide (LPS), treatment with aminoguanidine was associated with a reduction in oxidant markers and inflammatory cytokines. nih.gov Concurrently, an increase in antioxidants and anti-inflammatory cytokines was observed. nih.gov Pathological examination of the lungs revealed that aminoguanidine treatment improved changes such as interstitial inflammation and lymphoid infiltration. nih.gov Analysis of bronchoalveolar lavage fluid (BALF) showed that aminoguanidine decreased the total white blood cell count, as well as the numbers of lymphocytes and macrophages. nih.gov

In a model of radiation-induced ALI in rats, the administration of aminoguanidine was found to prevent lung injury. This was evidenced by decreased protein concentration and lactate (B86563) dehydrogenase activity in the BALF. physiology.org A key finding in this model was the significant reduction in the formation of nitrotyrosine, a marker of nitrosative stress, in the aminoguanidine-treated group. physiology.org Further research in a mouse model of influenza A(H1N1)pdm09 virus-induced ALI combined with diabetes mellitus showed that aminoguanidine treatment led to reduced mortality, decreased hypoxia, and limited lung damage. researchgate.net This protective effect was associated with a reduction in the inflammatory response and lower levels of advanced glycation end products (AGEs) in the lung tissue. researchgate.net

Table 1: Effects of Aminoguanidine in LPS-Induced Lung Injury Model in Rats

| Parameter | Observation in LPS Group | Effect of Aminoguanidine Treatment |

|---|---|---|

| Oxidant Markers | Increased | Reduced |

| Inflammatory Cytokines | Increased | Reduced |

| Antioxidants | Decreased | Increased |

| Anti-inflammatory Cytokines | Decreased | Increased |

| BALF Total WBC Count | Increased | Decreased |

| BALF Lymphocytes | Increased | Decreased |

| BALF Macrophages | Increased | Decreased |

| Lung Pathology | Interstitial inflammation, lymphoid infiltration | Improved |

Peritoneal Dialysis-Induced Peritoneal Remodeling Models

The utility of aminoguanidine has been explored in rat models of peritoneal remodeling induced by peritoneal dialysis (PD) fluids. The bioincompatibility of conventional glucose-based PD fluids is partly attributed to the presence of glucose degradation products (GDPs) and the subsequent formation of advanced glycation end products (AGEs), which contribute to peritoneal injury. oup.comnih.govoup.com

In a rat PD model, the addition of aminoguanidine to the dialysis fluid was shown to inhibit the accumulation of AGEs in the mesentery. oup.comnih.gov This intervention led to beneficial effects on the structure and function of the peritoneal membrane. Specifically, aminoguanidine supplementation was found to reduce mesothelial denudation, submesothelial monocyte infiltration, and fibrosis. oup.comnih.govkarger.comdoi.org Furthermore, a significant reduction in vessel density in the omentum and parietal peritoneum was observed. oup.comnih.gov

Functionally, long-term exposure to high-glucose dialysis solutions in rats resulted in decreased ultrafiltration and increased peritoneal permeability to small solutes like urea (B33335). doi.orgnih.gov The administration of aminoguanidine partially reversed these functional impairments, suggesting that the inhibition of AGE accumulation can prevent some of the structural and functional damage to the peritoneum induced by high-glucose dialysates. doi.orgnih.gov

Table 2: Research Findings in Peritoneal Dialysis-Induced Remodeling Rat Models

| Parameter | Effect of High-Glucose PDF | Effect of Aminoguanidine Supplementation |

|---|---|---|

| Peritoneal AGE Accumulation | Increased | Inhibited/Attenuated oup.comnih.govdoi.orgnih.gov |

| Mesothelial Denudation | Observed | Reduced karger.comnih.gov |

| Submesothelial Monocyte Infiltration | Observed | Reduced karger.comnih.gov |

| Peritoneal Fibrosis | Induced | Significantly Reduced oup.comnih.gov |

| Angiogenesis (Vessel Density) | Induced | Significantly Reduced oup.comnih.gov |

| Ultrafiltration | Decreased | Partially Reversed doi.org |

| Peritoneal Permeability (to Urea) | Increased | Partially Reversed doi.orgnih.gov |

Renal and Sciatic Nerve Ischemia-Reperfusion Injury Models

Aminoguanidine has been evaluated for its protective potential in models of ischemia-reperfusion (I/R) injury affecting the kidneys and peripheral nerves.

In rat models of renal I/R injury, post-ischemic treatment with aminoguanidine demonstrated a protective effect. Studies have shown that post-treatment significantly reduced serum urea and creatinine (B1669602) levels, which are key indicators of renal dysfunction. tandfonline.comtandfonline.com This biochemical improvement was accompanied by an amelioration of the severe tubular damage observed in histopathological examinations of the kidney. tandfonline.comtandfonline.com In some studies, aminoguanidine administration also significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the kidney tissue, indicating an antioxidant effect. nih.govscispace.com However, it was noted in one study that while biochemical markers of oxidative stress improved, the structural changes from I/R were not reversed. nih.govscispace.com

In a rat model of sciatic nerve I/R injury, post-ischemic administration of aminoguanidine was found to be neuroprotective. nih.govnih.gov Treatment resulted in a significant improvement in the functional recovery of the hind limb, as assessed by behavioral scores and the sciatic functional index (SFI). nih.govcdnsciencepub.com Histological analysis of the sciatic nerves revealed that aminoguanidine treatment led to a significant decrease in I/R-induced edema and ischemic fiber degeneration. nih.govnih.gov Furthermore, a significant reduction in the rate of apoptosis was observed in the sciatic nerves of treated animals compared to controls. nih.govnih.govcdnsciencepub.com

Table 3: Key Findings in Ischemia-Reperfusion Injury Models

| Model | Key Parameters Measured | Findings with Aminoguanidine Treatment |

|---|---|---|

| Renal I/R (Rat) | Serum Urea, Serum Creatinine | Significantly Reduced tandfonline.com |

| Histopathological Tubular Damage | Improved/Reduced tandfonline.com | |

| Malondialdehyde (MDA) Levels | Significantly Reduced nih.gov | |

| Sciatic Nerve I/R (Rat) | Behavioral Score / Sciatic Functional Index (SFI) | Significantly Improved nih.govcdnsciencepub.com |

| Nerve Edema | Significantly Decreased nih.gov | |

| Ischemic Fiber Degeneration (IFD) | Significantly Decreased nih.gov |

Oncology Preclinical Models

Human Pancreatic Cancer Xenograft Models

The effects of aminoguanidine have been studied in preclinical models of pancreatic cancer. In a study using nude mice with xenografts of the human pancreatic cancer cell line PANC-1, treatment with aminoguanidine was found to impede tumor growth and the development of metastases. nih.govwjgnet.com